molecular formula C8H8ClNO B155069 N-Methyl-N-phenylcarbamoyl chloride CAS No. 4285-42-1

N-Methyl-N-phenylcarbamoyl chloride

Cat. No.: B155069
CAS No.: 4285-42-1
M. Wt: 169.61 g/mol
InChI Key: CPGWSLFYXMRNDV-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylcarbamoyl chloride is an organic compound with the molecular formula C8H8ClNO. It is a light yellow to light green crystalline mass that is used as a reagent in organic synthesis. This compound is known for its biological activity as a nicotinic acetylcholine receptor agonist .

Mechanism of Action

Target of Action

N-Methyl-N-phenylcarbamoyl Chloride is primarily used as a reagent for the preparation of carbamoylcholine analogs . These analogs have biological activity as nicotinic acetylcholine receptor agonists . The nicotinic acetylcholine receptor is a type of protein that resides in the cell membrane of certain nerve cells and muscle cells. It plays a key role in transmitting signals between these cells.

Biochemical Analysis

Biochemical Properties

It is known that it can participate in solvolyses reactions in aqueous binary mixtures of acetone, ethanol, methanol, and in water

Cellular Effects

The cellular effects of N-Methyl-N-phenylcarbamoyl chloride are not well-studied. Given its role as a reagent in the preparation of carbamoylcholine analogs, it may indirectly influence cell function through these compounds. Carbamoylcholine analogs are known to act as agonists for nicotinic acetylcholine receptors, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to participate in iridium-catalyzed annulation with internal alkynes

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-phenylcarbamoyl chloride can be synthesized by reacting N-methylaniline with phosgene. The reaction typically involves passing phosgene gas into an ethyl acetate solution of N-methylaniline. The resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as the laboratory preparation. The process involves the reaction of N-methylaniline with phosgene in a controlled environment to ensure safety and efficiency. The crude product is then purified to achieve the desired purity level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-phenylcarbamoyl chloride is unique due to its specific structure and biological activity as a nicotinic acetylcholine receptor agonist. This sets it apart from other similar compounds, which may have different structures and biological activities .

Properties

IUPAC Name

N-methyl-N-phenylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGWSLFYXMRNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063396
Record name Carbamic chloride, methylphenyl-
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Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4285-42-1
Record name N-Methyl-N-phenylcarbamic chloride
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Record name Carbamic chloride, N-methyl-N-phenyl-
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Record name N-Methyl-N-phenylcarbamoyl chloride
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Record name Carbamic chloride, N-methyl-N-phenyl-
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Record name Carbamic chloride, methylphenyl-
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Record name Methylphenylcarbamoyl chloride
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Synthesis routes and methods

Procedure details

A vigorously stirred solution of 10.7 g (0.1 mole) of N-methylaniline in 100 ml of acetonitrile was added dropwise under a nitrogen atmosphere to a cold mixture of 155 ml (0.3 mole) of a 1.93M solution of phosgene in toluene and 83.0 g (0.6 mole) of anhydrous potassium carbonate in 200 ml of acetonitrile. After the final addition, the mixture was stirred at ambient temperature for 16 h, filtered, and the filtrate concentrated under reduced pressure. The residue was recrystallized from benzene/petroleum ether (60°-110° C.) to yield 15.9 g (94%) of white solid, mp 85°-86° C.
Quantity
10.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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83 g
Type
reactant
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100 mL
Type
solvent
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0 (± 1) mol
Type
solvent
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Quantity
200 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-N-phenylcarbamoyl chloride
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Customer
Q & A

Q1: What can you tell us about the reaction mechanism of N-Methyl-N-phenylcarbamoyl chloride with nucleophiles like benzylamines?

A1: Research indicates that the reaction of this compound with benzylamines in acetonitrile likely proceeds through an SN2 mechanism []. This conclusion is based on several observations. Firstly, the reaction exhibits specific selectivity parameters: ρX values ranging from -0.6 to -0.8, ρY values between 1.0 and 1.1, and a ρXY value of -0.14. These values are consistent with an SN2 pathway. Secondly, kinetic isotope effect studies using deuterated benzylamines (XC6H4CH2ND2) revealed inverse kH/kD values, further supporting the SN2 mechanism [].

Q2: What is known about the structure of this compound?

A2: this compound (CAS number: [4285-42-1]) has the molecular formula C8H8ClNO and a molecular weight of 169.62 g/mol []. It typically presents as a solid with a melting point range of 87-90°C and a boiling point of 280°C [].

Q3: Are there any applications of this compound in synthetic chemistry?

A3: Yes, this compound is recognized as a useful reagent for formylating arenes []. This application highlights its synthetic utility in introducing formyl groups into aromatic compounds.

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